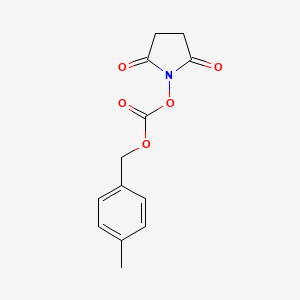
(2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a carbonate ester linked to a methylphenyl group. Its distinct chemical properties make it valuable for various applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate typically involves the reaction of 4-methylbenzyl alcohol with succinic anhydride to form an intermediate, which is then reacted with N-hydroxysuccinimide (NHS) to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process typically involves recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbonates or carbamates.
科学研究应用
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate is used as a reagent for the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution makes it valuable for creating derivatives with specific functional groups .
Biology
In biological research, this compound is used in the modification of biomolecules. It can be used to attach labels or probes to proteins, nucleic acids, and other biomolecules, facilitating the study of biological processes and interactions .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable conjugates with drugs allows for targeted delivery and controlled release of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate involves its interaction with nucleophiles. The carbonate group is highly reactive and can form covalent bonds with nucleophilic groups such as amines and thiols. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
相似化合物的比较
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl)methyl benzonitrile
- (2,5-dioxopyrrolidin-1-yl)methyl 4-methoxyphenyl carbonate
- (2,5-dioxopyrrolidin-1-yl)methyl 4-bromophenyl carbonate
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate is unique due to its specific reactivity and stability. The presence of the 4-methylphenyl group enhances its solubility and reactivity, making it more suitable for certain applications in drug delivery and biomolecule modification .
属性
分子式 |
C13H13NO5 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (4-methylphenyl)methyl carbonate |
InChI |
InChI=1S/C13H13NO5/c1-9-2-4-10(5-3-9)8-18-13(17)19-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 |
InChI 键 |
XRRVAYOGHYNCBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


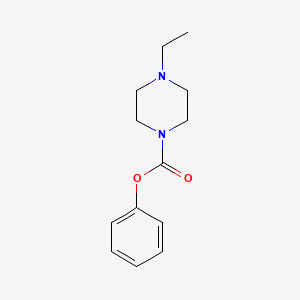

![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)
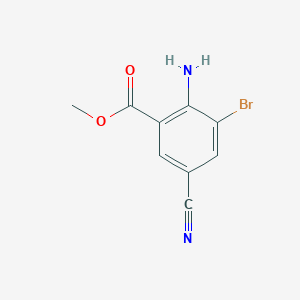
![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
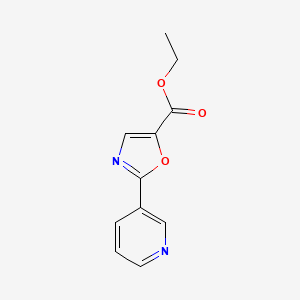
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
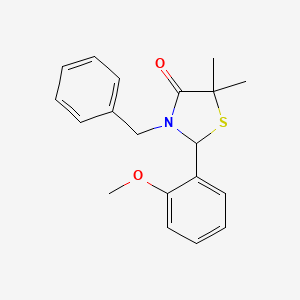

![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
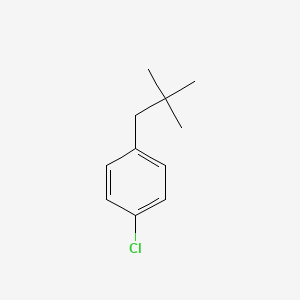
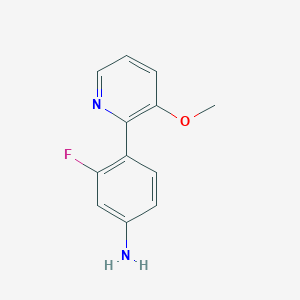
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
